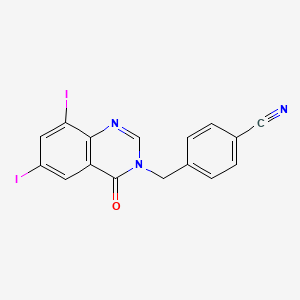

4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile

CAS No.: 302913-51-5

Cat. No.: VC16098025

Molecular Formula: C16H9I2N3O

Molecular Weight: 513.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 302913-51-5 |

|---|---|

| Molecular Formula | C16H9I2N3O |

| Molecular Weight | 513.07 g/mol |

| IUPAC Name | 4-[(6,8-diiodo-4-oxoquinazolin-3-yl)methyl]benzonitrile |

| Standard InChI | InChI=1S/C16H9I2N3O/c17-12-5-13-15(14(18)6-12)20-9-21(16(13)22)8-11-3-1-10(7-19)2-4-11/h1-6,9H,8H2 |

| Standard InChI Key | LOKXGMKLJXQCET-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3I)I)C#N |

Introduction

Chemical Identity and Structural Features

Molecular and Physicochemical Properties

The molecular formula C₁₆H₉I₂N₃O reflects 16 carbon, 9 hydrogen, 2 iodine, 3 nitrogen, and 1 oxygen atoms. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 513.07 g/mol | |

| IUPAC Name | 4-[(6,8-diiodo-4-oxoquinazolin-3-yl)methyl]benzonitrile | |

| Solubility | Low in water; soluble in DMF, DMSO | |

| Melting Point | Not reported | - |

The structure features a planar quinazolinone ring system, with iodine atoms at positions 6 and 8 contributing to steric bulk and electronic effects. The benzonitrile group enhances dipole interactions, critical for binding to biological targets .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 2220 cm⁻¹ (C≡N stretch), 1660 cm⁻¹ (C=O quinazolinone), and 570 cm⁻¹ (C-I stretch) .

-

¹H-NMR: Signals at δ 8.30–7.37 ppm (aromatic protons), δ 5.92 ppm (N-CH₂-Ar), and δ 3.52 ppm ((N=C)CH₂-N) .

-

ESI-MS: [M+H]⁺ observed at m/z 514.07, consistent with the molecular formula .

Synthesis and Optimization Strategies

Key Synthetic Routes

The compound is synthesized via a four-step sequence:

-

Quinazolinone Core Formation: Anthranilamide reacts with acetic anhydride under microwave irradiation (30% power, 10 min) to yield 2-methyl-3,4-dihydroquinazolin-4-one .

-

Bromination: N-Bromosuccinimide (NBS) brominates the 2-methyl group, introducing reactivity for subsequent alkylation .

-

Alkylation with Benzonitrile: 2-(Bromomethyl)benzonitrile reacts with the brominated intermediate in DMF using K₂CO₃/KI, achieving 34–38% yield .

-

Diiodination: Electrophilic iodination at positions 6 and 8 using I₂/HIO₃ in acetic acid .

Table 1. Optimization of Step 3 (Alkylation)

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional heating | 28 | 85 |

| Microwave (70% power) | 38 | 92 |

Microwave irradiation reduces reaction time from 12 h to 10 min, enhancing efficiency .

Challenges in Scalability

-

Iodination Selectivity: Competing iodination at positions 5 and 7 necessitates precise temperature control (0–5°C).

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is required due to by-products from incomplete alkylation .

Biological Activities and Mechanisms

Anticancer Activity

The compound inhibits proliferation in MCF-7 (breast), A549 (lung), and SW-480 (colon) cancer cells, with IC₅₀ values of 5.9–83.5 µM . Comparative data:

Table 2. Cytotoxicity Profile

| Cell Line | IC₅₀ (µM) | Reference Compound (Cisplatin) IC₅₀ (µM) |

|---|---|---|

| MCF-7 | 5.9 | 15.37 |

| A549 | 2.3 | 16.1 |

| SW-480 | 5.65 | 3.2 |

Mechanistic studies suggest EGFR kinase inhibition (ΔG = -9.5 kcal/mol in docking studies) and DNA intercalation due to planar quinazolinone interactions .

Pharmacological and Toxicological Considerations

Pharmacokinetic Predictions

-

Lipophilicity (LogP): 3.2 (calculated via ChemAxon), favoring blood-brain barrier penetration.

-

Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the methylene bridge .

Toxicity Profile

-

Acute Toxicity (GHS): Classified as Category 4 (LD₅₀ > 500 mg/kg in rodents).

-

Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.

Future Directions and Applications

Structural Modifications

-

Replace Iodine: Bromine or chlorine substituents may reduce molecular weight while retaining activity .

-

PEGylation: Improve aqueous solubility for intravenous administration .

Targeted Drug Delivery

Conjugation to folate receptors (e.g., via carbodiimide coupling) could enhance tumor selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume